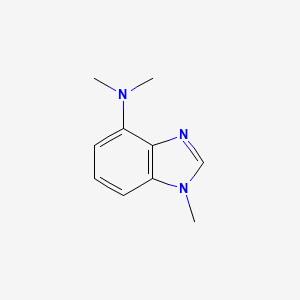

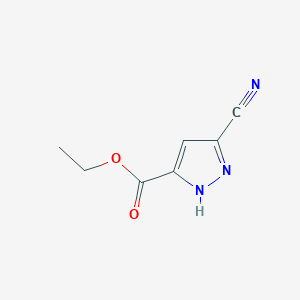

Ethyl 5-cyano-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

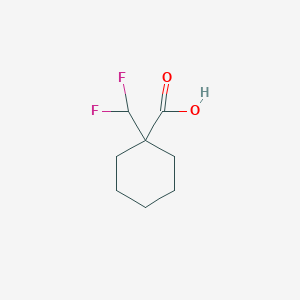

Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the molecular weight of 165.15 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) . The structure of the molecule was confirmed using infrared (IR) spectroscopy, FTIR spectroscopy, 1 H NMR spectroscopy, 13 C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.15 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

Ethyl 5-cyano-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for their potential biological activities. Lebedˈ et al. (2012) demonstrated that ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing its role in constructing pyrazole-containing compounds (Lebedˈ et al., 2012).

Material Science and Corrosion Inhibition

In the context of material science, derivatives of this compound, such as pyranpyrazole derivatives, have been investigated for their corrosion inhibition properties on mild steel. This application is crucial for industrial processes, such as pickling. Dohare et al. (2017) prepared new corrosion inhibitors and demonstrated their high efficiency and protection capabilities for mild steel, linking the chemical's potential to industrial applications (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been determined to provide insights into their molecular geometry and interactions. Kumar et al. (2018) synthesized and analyzed the crystal structure of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, highlighting the compound's structural features and the significance of hydrogen bonding in stabilizing its crystal structure (Kumar et al., 2018).

Synthesis of Fluorescent Molecules

Additionally, this compound derivatives have been utilized in the synthesis of novel fluorescent molecules. For example, the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester led to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence, demonstrating the compound's potential in the development of new fluorophores (Yan et al., 2018).

Safety and Hazards

Orientations Futures

There are several papers discussing the potential future directions for research involving Ethyl 5-cyano-1H-pyrazole-3-carboxylate and similar compounds . These include the design and synthesis of new pyrazole compounds, the development of eco-friendly and resource-efficient synthetic methodologies, and the exploration of the biological activities of these compounds.

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.

Propriétés

IUPAC Name |

ethyl 3-cyano-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHFICXBLBEZLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)

![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)